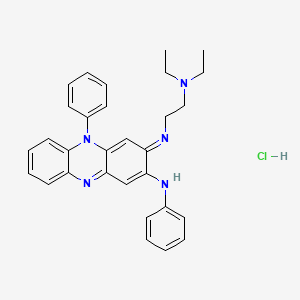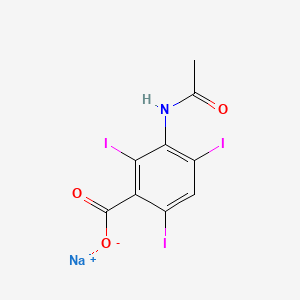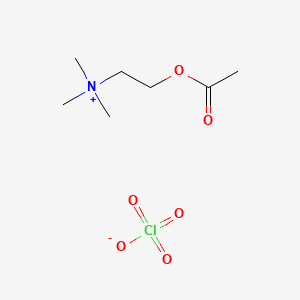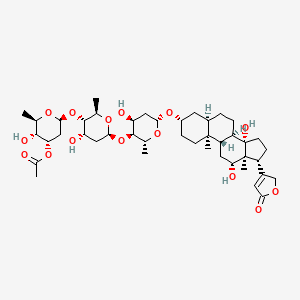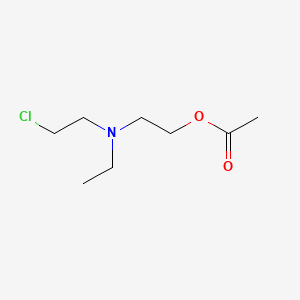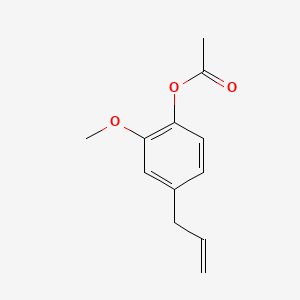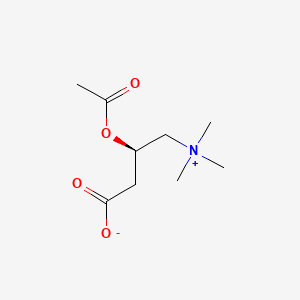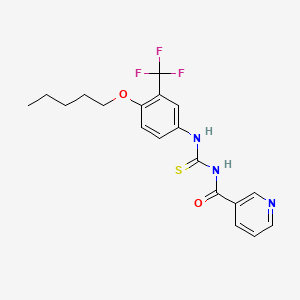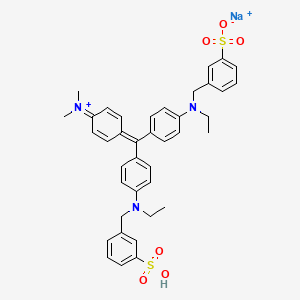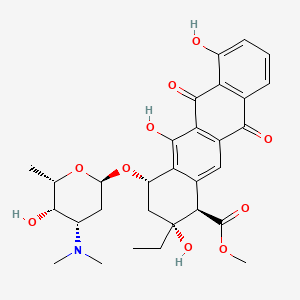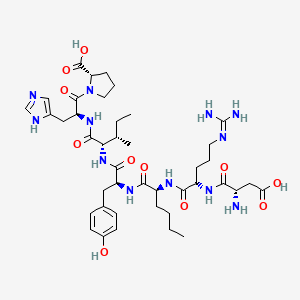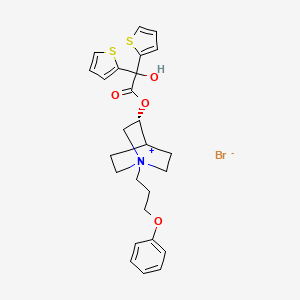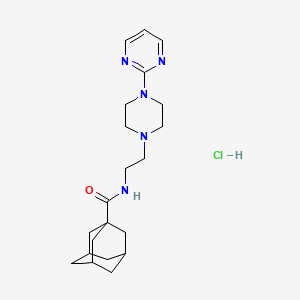
Adatanserin hydrochloride
Übersicht
Beschreibung
Adatanserin hydrochloride is a chemical compound known for its potential neuroprotective effects. It is a mixed serotonin 1A receptor partial agonist and serotonin 2A and serotonin 2C receptor antagonist . Initially developed by Wyeth as a potential antidepressant, it was ultimately not pursued for clinical use . its unique properties have made it a subject of interest in scientific research, particularly in the study of depression and anxiety disorders .
Vorbereitungsmethoden
The synthesis of Adatanserin hydrochloride involves several key steps:
Starting Materials: The synthesis begins with 2-(1-piperazinyl)pyrimidine and N-(2-bromoethyl)phthalimide.
Intermediate Formation: These starting materials undergo a series of reactions to form 2-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione.
Final Product: The intermediate is then reacted with 1-adamantanecarboxylic acid and 1-adamantanecarbonyl chloride to produce this compound.
Analyse Chemischer Reaktionen
Adatanserin hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Adatanserin hydrochloride has several scientific research applications:
Neuroprotection: It has been shown to be neuroprotective against ischemia-induced glutamatergic excitotoxicity, mediated by blockade of the serotonin 2A receptor.
Depression and Anxiety: Its potential use in the study of depression and anxiety disorders due to its mixed serotonin receptor activity.
Ischemic Efflux Inhibition: Inhibition of ischemic efflux of endogenous amino acids, which can be useful in neurochemical studies.
Wirkmechanismus
Adatanserin hydrochloride exerts its effects through its interaction with serotonin receptors:
Serotonin 1A Receptor: Acts as a partial agonist, which can modulate neurotransmission and potentially alleviate symptoms of depression and anxiety.
Serotonin 2A and 2C Receptors: Acts as an antagonist, which contributes to its neuroprotective effects by blocking excitotoxicity.
Vergleich Mit ähnlichen Verbindungen
Adatanserinhydrochlorid wird mit anderen ähnlichen Verbindungen verglichen:
Flibanserin: Ein weiterer Serotoninrezeptormodulator, jedoch mit unterschiedlicher Rezeptoraffinität und klinischen Anwendungen.
Volinanserin: Ein selektiver Serotonin-2A-Rezeptor-Antagonist, der hauptsächlich in der Forschung verwendet wird.
Roluperidon: Ein cyclisches Amid-Derivat mit hoher Affinität für Serotonin-2A- und Sigma-2-Rezeptoren.
Die einzigartige Kombination aus partieller Agonisten- und Antagonistenaktivität an verschiedenen Serotoninrezeptoren von Adatanserinhydrochlorid unterscheidet es von diesen ähnlichen Verbindungen, was es zu einem wertvollen Werkzeug in der neurochemischen und pharmakologischen Forschung macht .
Eigenschaften
CAS-Nummer |
144966-96-1 |
|---|---|
Molekularformel |
C21H32ClN5O |
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |
InChI-Schlüssel |
PPHCXMVJHQJEAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
144966-96-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
127266-56-2 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



